spongotine A

Description

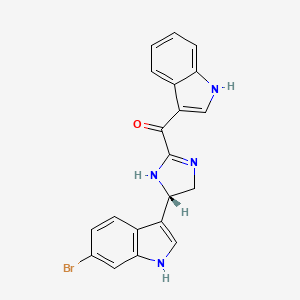

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15BrN4O |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

[(5S)-5-(6-bromo-1H-indol-3-yl)-4,5-dihydro-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone |

InChI |

InChI=1S/C20H15BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-9,18,22-23H,10H2,(H,24,25)/t18-/m1/s1 |

InChI Key |

BYNAFSYAUGRDSZ-GOSISDBHSA-N |

Isomeric SMILES |

C1[C@@H](NC(=N1)C(=O)C2=CNC3=CC=CC=C32)C4=CNC5=C4C=CC(=C5)Br |

Canonical SMILES |

C1C(NC(=N1)C(=O)C2=CNC3=CC=CC=C32)C4=CNC5=C4C=CC(=C5)Br |

Synonyms |

spongotine A |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Spongotine a

Determination of Absolute Configuration

The initial isolation and spectroscopic analysis of spongotine A successfully determined its planar structure, but the absolute configuration of its single stereocenter remained unknown. acs.org Establishing this configuration was crucial for a complete structural understanding and for any future structure-activity relationship studies.

Enantioselective Total Synthesis for Stereochemical Assignment

The most conclusive method for assigning the absolute configuration of a chiral natural product is often through enantioselective total synthesis. rsc.orgrsc.org This approach involves the chemical synthesis of a single enantiomer of the target molecule with a known configuration. By comparing the properties of the synthetic compound with those of the natural product, the stereochemistry of the natural isolate can be unequivocally determined.

The first asymmetric total synthesis of this compound was a landmark achievement in confirming its absolute stereochemistry. nih.govacs.org A key step in this synthesis was the construction of the chiral 1-(1H-indol-3-yl)ethane-1,2-diamine fragment. researchgate.net This was achieved through a Sharpless asymmetric dihydroxylation of a vinyl indole (B1671886) precursor, which established the stereocenter with a known configuration. acs.orgrsc.org Subsequent steps, including a Mitsunobu reaction and reduction, yielded the required chiral diamine. acs.orgrsc.org

The synthesis then involved the condensation of this chiral diamine with an indole keto aldehyde fragment, followed by an oxidative cyclization to form the characteristic imidazoline (B1206853)/ketone linker of this compound. acs.orgrsc.org This synthetic route successfully produced (-)-spongotine A. researchgate.net

Correlation of Synthetic and Natural Product Optical Rotation Data

A critical step in confirming the success of the enantioselective synthesis and, consequently, the absolute configuration of the natural product is the comparison of their optical rotation data. mdpi.comsaskoer.ca Optical rotation is a physical property of chiral molecules that causes them to rotate the plane of polarized light. rp-photonics.com Enantiomers rotate light by equal magnitudes but in opposite directions. libretexts.org

The synthesized (-)-spongotine A was found to have an optical rotation value that was in agreement with the value reported for the naturally occurring this compound. acs.orgacs.org This correlation provided definitive proof that the absolute configuration of the stereocenter in natural this compound is (S). nih.govacs.orgresearchgate.net Had the synthetic enantiomer exhibited an equal but opposite optical rotation, the natural product would have been assigned the (R) configuration.

| Compound | Source | Specific Rotation ([α]D) |

| Natural this compound | Spongosorites sp. | -9 (c = 0.8, MeOH) acs.org |

| Synthetic (-)-Spongotine A | Total Synthesis | -20.7 (c = 0.79, MeOH) acs.org |

Note: While there is a difference in the magnitude of the reported values, the sign of the rotation is the key correlating factor. Discrepancies in magnitude can arise from differences in sample purity, concentration, and instrumentation.

Comparative Structural Analysis with Related Bis-Indole Alkaloids

This compound belongs to the broader class of bis-indole alkaloids, which are characterized by two indole moieties linked by various chemical bridges. acs.org Many of these compounds are isolated from marine sponges and exhibit a range of biological activities. mdpi.com A comparative structural analysis of this compound with its close relatives provides valuable insights into structure-activity relationships and biosynthetic pathways.

Other notable bis-indole alkaloids include topsentins, hamacanthins, and dragmacidins. acs.orgacs.org Like this compound, these molecules often feature an imidazole (B134444) or a related nitrogen-containing heterocycle as the linker between the indole rings. acs.orgmdpi.com For instance, the topsentins possess an imidazole core, while hamacanthins contain a piperazine (B1678402) ring. acs.org

Chemical Synthesis and Synthetic Pathway Elucidation of Spongotine a

Total Synthesis Approaches and Strategies

The synthetic challenge presented by spongotine A lies primarily in the stereoselective construction of the chiral 1,2-diaminoethyl side chain on one indole (B1671886) ring and the formation of the central 2-imidazoline-4-one core that links the two indole moieties.

The first enantioselective total synthesis of this compound successfully established the absolute configuration of the natural product as (S). acs.orgacs.orgresearchgate.netnih.gov This seminal work provided a convergent route, involving the preparation of two key fragments followed by their coupling and subsequent cyclization to form the core structure. rsc.org The synthetic strategy was meticulously designed to control the stereochemistry at the single chiral center. acs.orgacs.org

The cornerstone of the first enantioselective synthesis was the construction of the imidazoline (B1206853) ring. rsc.org This was achieved through a condensation and cyclization reaction between an optically active indolic diamine fragment and an indole keto-aldehyde fragment. acs.orgrsc.org The initial condensation forms an aminal intermediate. acs.orgacs.org Subsequent oxidative cyclization, facilitated by an oxidizing agent such as N-chlorosuccinimide (NCS), yields the desired imidazoline core. acs.orgrsc.org This reaction sequence proved to be efficient in forming the central heterocyclic linker of this compound. acs.orgacs.org The final step in the synthesis involved the deprotection of a tosyl group from the indole nitrogen under basic conditions to afford (S)-spongotine A. acs.orgrsc.org This synthesis confirmed the absolute stereochemistry by matching the optical rotation of the synthetic compound with that of the natural isolate. acs.orgrsc.org

An earlier, non-enantioselective synthesis of the related spongotine B utilized a different approach for the cyclization, involving the condensation of α-ketothioimidate salts with diamines. acs.org However, this method required multiple steps and involved a low-yielding conversion of an acyl chloride to a thioamide, prompting the development of more direct methods. acs.org

The convergent nature of the first total synthesis required the independent preparation of two crucial building blocks: an indole keto-aldehyde and a chiral indole diamine. acs.orgrsc.org

The achiral indole keto-aldehyde fragment was prepared in a straightforward three-step sequence starting from commercially available 1H-indole. rsc.org

The synthesis of the chiral diamine fragment was more involved, beginning with 6-bromoindole (B116670). acs.orgacs.org This starting material underwent formylation, tosylation for nitrogen protection, and a Wittig olefination reaction to produce the key intermediate, a 3-vinyl indole derivative. acs.orgacs.org This vinyl group served as the handle for introducing the chiral diamine functionality. An alternative approach for synthesizing (indol-3-yl)ethane-1,2-diamines has also been developed, based on the reduction of adducts formed between O-pivaloylhydroxylamines and 3-nitrovinylindoles. nih.gov These diamines are noted as valuable precursors for various marine alkaloids, including spongotines. nih.gov

A critical step in establishing the stereochemistry of the diamine fragment was the use of the Sharpless asymmetric dihydroxylation. mdpi.comwikipedia.org This powerful and reliable reaction was applied to the 3-vinyl indole intermediate. acs.orgrsc.org By employing the AD-mix-β reagent, which contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂PHAL, the vinyl group was converted into a chiral diol with the (R)-configuration. acs.orgwikipedia.orgalfa-chemistry.com The reaction proceeded with high yield and excellent enantioselectivity (98% ee), demonstrating the efficacy of this method for creating the desired stereocenter from a prochiral alkene. rsc.org

| Substrate | Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Tosyl-3-vinyl-6-bromoindole | AD-mix-β | (R)-diol | 98% | acs.orgrsc.org |

With the (R)-diol in hand, the next strategic step was the conversion of the two hydroxyl groups into amino groups with the correct stereochemistry for the final product. This was accomplished using a stereospecific Mitsunobu reaction. mdpi.comwikipedia.org The reaction is renowned for proceeding with a clean inversion of configuration at the stereocenter. wikipedia.orgorganic-chemistry.orgnih.gov The (R)-diol was treated with diphenylphosphoryl azide (B81097) (DPPA) under Mitsunobu conditions, which converted it into the corresponding (S)-diazide in high yield (92%). acs.org This inversion was crucial for setting the final (S)-stereochemistry of this compound. acs.orgrsc.org The resulting (S)-diazide was then reduced, for example by hydrogenation using a Lindlar catalyst or with triphenylphosphine (B44618) and water, to furnish the desired optically active (S)-indolic diamine fragment. acs.org

| Starting Material | Key Reagents | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (R)-diol | Diphenylphosphoryl azide (DPPA), Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | (S)-diazide | Inversion of configuration | acs.org |

Following the initial total synthesis, efforts were directed towards developing more efficient and shorter synthetic pathways. A notable advancement was a concise total synthesis of (−)-spongotine A reported by Fujioka, Kita, and coworkers. acs.orgacs.orgacs.org The key to this improved route was the development of a one-pot operation for synthesizing the imidazoline ring directly from an aldehyde and a diamine. acs.orgacs.org

Application of Sharpless Dihydroxylation in Fragment Synthesis

Oxidative Synthesis Methodologies (e.g., using NCS)

A pivotal step in the synthesis of this compound is the construction of the imidazoline-ketone linker, which connects the two indole moieties. acs.org Oxidative methodologies have proven to be effective for this transformation. One prominent method involves the condensation of a chiral indole diamine with an indole keto-aldehyde. acs.orgnih.gov The resulting aminal intermediate is then oxidized to form the desired imidazoline ring. acs.org

N-chlorosuccinimide (NCS) has been successfully employed as the oxidant in this key step. rsc.orgnih.gov In the first enantioselective total synthesis of (S)-spongotine A, the condensation of the optically active diamine fragment with a keto-aldehyde fragment, followed by cyclization and oxidation with NCS, afforded the protected this compound. rsc.orgnih.gov This reaction proceeded smoothly to yield the imidazoline/ketone structure. acs.orgacs.org Subsequent removal of the protecting groups furnished this compound in a 51% yield for the final steps. rsc.orgnih.gov This one-pot operation, where the aldehyde and diamine are condensed and then oxidized, represents an efficient approach to constructing the core structure of spongotines. acs.org Other oxidizing agents like N-bromosuccinimide (NBS) have also been utilized in the synthesis of related imidazolines, highlighting the versatility of N-halo-succinimides in this context. acs.orghilarispublisher.com

Precursor Synthesis and Intermediate Chemistry

The successful total synthesis of this compound relies heavily on the efficient preparation of its key precursors, particularly the chiral diamine and the indole keto-aldehyde fragments.

The 1-(1H-indol-3-yl)ethane-1,2-diamine moiety is a crucial building block for a variety of marine alkaloids, including spongotines and topsentins. nih.govthieme-connect.com Several synthetic routes to access this key intermediate have been developed.

One effective strategy begins with a 3-vinyl indole derivative. acs.orgrsc.org For the asymmetric synthesis of (S)-spongotine A, a Sharpless asymmetric dihydroxylation of a protected 6-bromo-3-vinylindole was employed to create a chiral diol with high enantioselectivity. acs.orgacs.org This diol was then converted into a diazide via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA). acs.org Finally, reduction of the diazide, for instance by hydrogenation using a Lindlar catalyst or with triphenylphosphine and water, yielded the desired chiral (S)-1-(1H-indol-3-yl)ethane-1,2-diamine. acs.org

Another approach involves the conjugate addition of hydroxylamines to 3-(2-nitrovinyl)indoles. nih.govthieme-connect.comresearchgate.net This method provides access to N-protected (indol-3-yl)ethane-1,2-diamines after a subsequent reduction step. nih.govthieme-connect.com The use of O-benzylhydroxylamine followed by reduction has been developed as a method to prepare these key diamine precursors for alkaloids like hamacanthins. researchgate.net

The indole nucleus, particularly when substituted at the 3-position with groups containing heteroatoms in the benzylic position, is known to be labile. researchgate.net This instability can complicate synthetic sequences. A primary strategy to mitigate this issue is the introduction of a protecting group on the indole nitrogen. researchgate.net

The use of an N-tosyl protecting group is a common tactic. In the synthesis of this compound, the starting 6-bromoindole was N-tosylated before proceeding with the subsequent steps. acs.orgacs.org This protecting group stabilizes the indole ring throughout the multi-step synthesis of the diamine precursor and the final condensation and oxidation steps. rsc.orgnih.gov The tosyl group is typically removed at the end of the synthesis under basic conditions to yield the final natural product. rsc.orgnih.gov

Another widely used protecting group is the tert-butoxycarbonyl (Boc) group. nih.gov Syntheses starting from 3-(2-nitrovinyl)indoles often employ a Boc group on the indole nitrogen to ensure stability during the addition and reduction reactions used to form the diamine. nih.govthieme-connect.com The choice of protecting group is crucial and depends on its compatibility with the reaction conditions in the subsequent synthetic steps.

Preparation of 1-(1H-indol-3-yl)ethane-1,2-diamines

Synthetic Comparisons with Congeners

The synthetic strategies developed for this compound are closely related to those used for other bis-indole alkaloids, particularly the topsentins and other spongotine family members.

Spongotines and topsentins are structurally related classes of marine alkaloids, with spongotines featuring an imidazoline linker and topsentins possessing the aromatized imidazole (B134444) core. nih.govthieme-connect.com This structural similarity means that synthetic pathways often share common intermediates and strategies. The 1-(indol-3-yl)ethane-1,2-diamine is a key precursor for both classes of compounds. nih.govfigshare.com

The synthesis of topsentins can be achieved through the condensation of an indolic α-ketothioimidate with a 1-(indol-3'-yl)-1,2-diaminoethane derivative. figshare.com This is analogous to some of the earlier synthetic approaches considered for spongotines. acs.org Furthermore, the total synthesis of spongotine C, a close analogue of this compound, also utilizes a chiral diamine and a ketoaldehyde fragment. acs.org A one-pot condensation followed by NCS-mediated oxidation, identical to the key step in the this compound synthesis, is employed to form the bis-indole imidazoline core of spongotine C. acs.org This highlights a unified synthetic approach to the spongotine family. The resulting spongotine C can then serve as an advanced intermediate for the synthesis of other related natural products like tulongicin. digitellinc.com

Development of Synthetic Analogues and Derivatives

The potent biological activities of the spongotine and topsentin (B55745) families have spurred research into the synthesis of analogues and derivatives to explore structure-activity relationships and develop new therapeutic leads. acs.orgwikipedia.org The synthetic routes established for the natural products provide a platform for creating these modified structures.

By modifying the indole precursors, chemists can introduce different substituents onto the indole rings. For example, various substituted indoles can be used to prepare different keto-aldehyde or diamine fragments, leading to analogues with diverse substitution patterns. mdpi.com The synthesis of 6',6''-didebromohamacanthin B and its mono-bromo congeners, which are related bis-indole alkaloids, was achieved using a synthetic method developed for the key (indol-3-yl)ethane-1,2-diamine precursor. researchgate.net

Furthermore, the core linker can be modified. Research into the synthesis of related heterocyclic systems, such as oxazolines and thiazolines, demonstrates the broader applicability of the synthetic methodologies. hilarispublisher.com The development of methods for C-H functionalization and regioselective synthesis of indoles offers further opportunities to create a wide array of derivatives. jpionline.orgorganic-chemistry.org The synthesis of novel 5-nitroindole (B16589) derivatives and various other substituted indoles showcases the ongoing efforts to expand the chemical space around these privileged scaffolds. d-nb.infonih.gov

Mechanistic and Cellular Biology of Spongotine A S Biological Activities

Antibacterial Activity Mechanisms

The antibacterial action of spongotine A is characterized by its direct interaction with and subsequent damage to the bacterial cell envelope. nih.govlenus.ie This mode of action is distinct from many conventional antibiotics that target intracellular processes like protein or DNA synthesis. lenus.iechalmers.se

Membrane Permeabilization and Disruption Modality

The primary mechanism of this compound's antibacterial effect is the rapid permeabilization and disruption of the bacterial cell membrane. nih.govlenus.ieopenrepository.com This leads to a loss of membrane integrity, which is a critical failure for the bacterial cell. nih.gov Studies have shown that this compound's interaction with the cell membrane results in the formation of pores, causing leakage of intracellular components and ultimately cell lysis. lenus.iefrontiersin.org This membrane-disrupting capability is a key feature of its potent bactericidal activity. nih.govlenus.ie

Correlation with Rapid Kill Kinetics

The membrane-disrupting action of this compound is consistent with its observed rapid kill kinetics. nih.govlenus.ie Time-kill assays have demonstrated that this compound can cause a significant reduction in bacterial viability in a short period. For instance, against Methicillin-Resistant Staphylococcus aureus (MRSA), this compound at four times its minimum inhibitory concentration (4x MIC) resulted in a 4-log reduction in bacterial numbers after 24 hours. nih.gov Even at lower concentrations, a substantial decrease in colony-forming units (CFUs) is observed within the first few hours of exposure. nih.govresearchgate.net This rapid bactericidal effect underscores the compound's direct and potent action on the bacterial cell membrane. nih.govlenus.ie

Elucidation via Bacterial Cytological Profiling with Fluorescence Microscopy

Bacterial cytological profiling (BCP) using fluorescence microscopy has been instrumental in elucidating the mechanism of action of this compound. nih.govlenus.ieresearchgate.net This technique allows for the visualization of specific cellular changes in response to an antibacterial agent. chalmers.selinnaeusbio.com In studies involving MRSA treated with this compound, fluorescence microscopy revealed rapid permeabilization of the cellular membranes. nih.govlenus.ie By using a combination of fluorescent dyes that stain the cell membrane, nucleic acids, and indicate membrane permeability, researchers observed that this compound treatment leads to a compromised cell membrane that allows the influx of membrane-impermeable dyes. lenus.ie Specifically, cells treated with this compound showed bright staining with SYTOX green, a dye that only enters cells with damaged membranes, confirming the loss of membrane integrity. lenus.ie

Scope of Activity against Bacterial Pathogens

This compound has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, and also shows efficacy against select Gram-negative pathogens. nih.govlenus.ie

This compound is highly active against clinically relevant Gram-positive bacteria. nih.govlenus.ie It exhibits potent inhibitory and bactericidal effects against both Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Susceptible Staphylococcus aureus (MSSA). nih.govlenus.ieacs.org Furthermore, it has shown strong activity against Listeria monocytogenes, a significant foodborne pathogen. nih.govlenus.ie The susceptibility of these Gram-positive bacteria is attributed to the direct access the compound has to their cell membrane, which is not shielded by an outer membrane as in most Gram-negative bacteria. frontiersin.org

While many bis-indole alkaloids show limited activity against Gram-negative bacteria due to their protective outer membrane, this compound is a notable exception, demonstrating potent activity against the gastroenteric pathogen Vibrio parahaemolyticus. nih.govlenus.ieuniversityofgalway.ie This indicates that this compound can effectively permeabilize the outer membrane of certain Gram-negative species to reach its target, the inner cell membrane. nih.gov However, it does not show activity against other Gram-negative bacteria like Escherichia coli or Salmonella typhimurium. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial pathogens.

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 32 | 128 |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 64 | 128 |

| Listeria monocytogenes | 64 | 64 |

| Vibrio parahaemolyticus | 32 | 32 |

| Escherichia coli | >128 | Not Determined |

| Salmonella typhimurium | >128 | Not Determined |

| Data sourced from Khan et al., 2022. lenus.ie |

Gram-Positive Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus, Methicillin-Susceptible Staphylococcus aureus, Listeria monocytogenes)

Synergistic Effects with Conventional Antimicrobials

The challenge of antimicrobial resistance has spurred research into novel therapeutic strategies, including the use of natural compounds to enhance the efficacy of existing antibiotics. nih.gov Bis-indole alkaloids, such as this compound, isolated from the marine sponge Spongosorites calcicola, have demonstrated the ability to act synergistically with conventional antibiotics. nih.gov This synergistic interaction is a promising approach to combatting resilient pathogens. biointerfaceresearch.com Studies have shown that the combination of certain phytochemicals, a broad class that includes alkaloids, with conventional drugs can neutralize resistance mechanisms, making the antibiotics more effective against resistant organisms. biointerfaceresearch.comresearchgate.net

Research on three bis-indole alkaloids, including this compound, revealed that they were bactericidal against clinically important Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), and the Gram-negative pathogen Vibrio parahaemolyticus. nih.gov A key finding from this research was that these alkaloids, including this compound, were synergistic when combined with conventional antibiotics. nih.govrsc.org The underlying mechanism for the antimicrobial activity of these bis-indole alkaloids is the rapid disruption and permeabilization of the bacterial cell membrane. nih.govrsc.org This membrane-targeting action likely facilitates the entry and enhances the activity of conventional antibiotics, leading to a synergistic effect. nih.gov This combinatorial approach can lower the required dosage of antibiotics, potentially reducing side effects and overcoming established resistance in bacteria. biointerfaceresearch.comresearchgate.net

Anticancer Activity Mechanisms

Marine indole (B1671886) alkaloids are recognized for their diverse and potent biological activities, including cytotoxic and antitumor properties. frontiersin.org The exploration of these compounds has led to the identification of potential new avenues for cancer therapeutics, focusing on specific molecular targets and pathways. mdpi.comresearchgate.net

Cytotoxicity Studies on Specific Malignant Cell Lines (e.g., human leukemia K-562 cells)

This compound has been identified as a compound with notable cytotoxic activity against specific cancer cell lines. Research involving a natural product from the spongotine and topsentin (B55745) classes demonstrated significant cytotoxicity against the human leukemia K-562 tumor cell line, with a reported half-maximal inhibitory concentration (IC50) of 2.2 µM. japsonline.com The K-562 cell line, derived from a patient with chronic myeloid leukemia (CML), is a standard model for screening potential anti-leukemic agents. nih.govukm.my

Studies on other compounds against K-562 cells show that cytotoxicity is often dose-dependent and can lead to cell death through apoptosis. nih.govmdpi.com For instance, some synthetic derivatives tested on K-562 cells induce morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies, while inhibiting cell proliferation. mdpi.comnih.gov While the specific morphological changes induced by this compound require further detailed study, its potent IC50 value suggests it is a strong candidate for further investigation as an anti-leukemic agent. japsonline.com

Table 1: Cytotoxicity of Spongotine/Topsentin Compound

| Compound Class | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Spongotine/Topsentin | Human Leukemia (K-562) | Cytotoxicity | 2.2 µM japsonline.com |

Potential Molecular Targets and Pathways of Antitumor Effects

The antitumor effects of bis-indole alkaloids like this compound are believed to stem from their interaction with specific molecular targets and signaling pathways that are crucial for cancer cell survival and proliferation. nih.govoup.com While the precise molecular targets of this compound are still under investigation, the mechanisms of other cytotoxic agents against K-562 cells provide a framework for potential pathways. nih.gov

Many targeted therapies aim to inhibit proteins or pathways that cancer cells become addicted to for their growth and survival. nih.gov For example, studies on other ingenol (B1671944) derivatives in K-562 cells have shown modulation of several key signaling pathways, including the activation of protein kinase Cδ (PKCδ) and extracellular signal-regulated kinase (ERK), alongside the inactivation of protein kinase B (AKT). nih.gov Furthermore, inhibition of the JAK/STAT3 pathway has also been observed. nih.gov It is plausible that this compound may exert its cytotoxic effects through similar mechanisms, disrupting critical signaling cascades that regulate the cell cycle, proliferation, and apoptosis. nih.govoup.com The identification of these specific molecular interactions is a crucial step in developing targeted cancer therapies with higher efficacy and lower toxicity. mdpi.com

Broader Biological Activity Profiles

Bis-indole alkaloids, a class to which this compound belongs, are known for a wide spectrum of pharmacological properties beyond their antibacterial and anticancer effects. mdpi.com This structural class consistently exhibits diverse bioactivities, including antifungal and antiviral potential. frontiersin.org

Antifungal Effects (as a bis-indole alkaloid)

The structural framework of bis-indole alkaloids is associated with significant antifungal properties. frontiersin.org Early discoveries of compounds in the topsentin class, which are structurally related to spongotines, revealed notable antifungal activity. frontiersin.org Further investigations into related bis-indole alkaloids, such as hamacanthins isolated from marine sponges, have also demonstrated potent inhibitory activity against medically important pathogenic fungi. rsc.org Given that this compound shares the core bis-indole alkaloid structure, it is considered to possess similar antifungal potential, contributing to the broad defensive capabilities of the secondary metabolites produced by its source organism, the marine sponge. frontiersin.org

Antiviral Effects (as a bis-indole alkaloid, related to Spongotine C and Tulongicin)

The antiviral potential of this class of compounds is significant. Studies on bis-indoles that are structurally similar to this compound have shown promising results. Specifically, Spongotine C, Dihydrospongotine C, and the related tris-indole alkaloid Tulongicin have demonstrated antiviral activity against the Human Immunodeficiency Virus (HIV). researchgate.net These compounds, isolated from the Topsentia sponge, were active against both the HxB2 and YU2 strains of HIV, with IC50 values reported in the low micromolar range (2.7 to 12 µM). researchgate.net The consistent antiviral activity observed in these closely related natural products suggests that this compound may also possess antiviral properties, warranting further investigation into its efficacy against various viral pathogens.

Table 2: Summary of Additional Biological Activities for this compound and Related Alkaloids

| Compound/Class | Activity Type | Target/Details | Source |

|---|---|---|---|

| Spongotine/Topsentin Class | Antifungal | General antifungal activity noted. frontiersin.org | frontiersin.org |

| Spongotine C / Dihydrospongotine C | Antiviral | Active against HIV (HxB2 and YU2 strains); IC50: 2.7-12 µM. researchgate.net | researchgate.net |

| Tulongicin | Antiviral | Active against HIV (HxB2 and YU2 strains); IC50: 3.5-9.5 µM. researchgate.net | researchgate.net |

Antiparasitic Effects (as a bis-indole alkaloid)

This compound, a member of the bis-indole alkaloid class of marine natural products, has been identified as a compound of interest for its biological activities, including its potential as an antiparasitic agent. mdpi.comresearchgate.net Bis-indole alkaloids, characterized by the presence of two indole moieties, are a significant area of research in the quest for new therapeutic leads due to their diverse pharmacological properties, which include antimicrobial, antiviral, and antiparasitic activities. mdpi.comnih.govnio.res.in While extensive mechanistic studies on the antiparasitic effects of this compound are still emerging, research on the broader family of bis-indole alkaloids provides a foundational understanding of their potential mechanisms of action against various parasites.

The antiparasitic potential of bis-indole alkaloids has been demonstrated against several human pathogens, including the malaria parasite Plasmodium falciparum. rsc.org For instance, nortopsentin A, a structurally related bis-(indolyl)imidazole alkaloid, has shown activity against chloroquine-resistant strains of P. falciparum. rsc.org The general understanding is that the planar bis-indole structure is crucial for their biological activity, often allowing these molecules to intercalate with parasitic DNA. nio.res.inresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and eventual parasite death.

Another plausible mechanism of action for bis-indole alkaloids, including potentially this compound, is the inhibition of essential parasitic enzymes. nih.gov Many metabolic pathways in parasites differ from their human hosts, presenting opportunities for selective targeting. The inhibition of key enzymes involved in processes such as protein synthesis, energy metabolism, or detoxification could lead to the demise of the parasite. While the specific enzymatic targets of this compound in parasites have not been definitively identified, the broader class of indole alkaloids has been shown to inhibit various enzymes. nih.gov

Furthermore, disruption of the parasite's cellular integrity is another potential antiparasitic mechanism. Some marine alkaloids have been observed to interfere with the parasite's cell membrane, leading to increased permeability and loss of essential ions and molecules. scielo.br Additionally, interference with the parasite's redox homeostasis or mitochondrial function are other established mechanisms for various antiparasitic compounds and could be relevant for bis-indole alkaloids. mdpi.comnih.gov

Research into the specific antiparasitic activity of this compound and its precise mechanisms of action is an active area of investigation. The data from related compounds suggest that its activity likely stems from a multi-faceted approach, potentially involving DNA interaction, enzyme inhibition, and disruption of cellular homeostasis.

Table of Antiparasitic Activity for Selected Bis-indole Alkaloids:

| Compound | Parasite | Activity | IC₅₀ (µM) | Reference |

| Nortopsentin A | Plasmodium falciparum (chloroquine-resistant) | Antimalarial | 0.4 | rsc.org |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure Activity Relationship Sar Studies of Spongotine a and Its Analogues

Impact of Structural Modifications on Bioactivity

Systematic modifications of the spongotine A scaffold have provided valuable insights into its SAR. These studies typically involve the synthesis of a series of analogues where specific parts of the molecule are altered, followed by biological evaluation to assess the impact of these changes. oncodesign-services.com

Research has shown that even minor alterations to the this compound structure can lead to significant changes in biological activity. For instance, the degree of bromination on the indole (B1671886) rings has been identified as a critical factor. An increased number of bromine atoms has been correlated with enhanced antibiotic effects in related bis-indole alkaloids. mdpi.com The position of these halogen substituents also plays a role in determining the potency and selectivity of the compounds.

The following table summarizes the impact of key structural modifications on the bioactivity of this compound and its analogues:

Table 1: Impact of Structural Modifications on Bioactivity| Modification | Observation | Reference |

|---|---|---|

| Bromination of Indole Rings | Increased number of bromine atoms can enhance antibiotic activity. | mdpi.com |

| Stereochemistry | The (S)-configuration at the chiral center is the natural and active form. | nih.gov |

| Linker Modification | Alterations to the linker can affect the molecule's conformation and target interaction. | researchgate.net |

Significance of the Imidazoline (B1206853) Core in Biological Function

In the context of this compound and related compounds, the imidazoline core acts as a linker, holding the two indole units in a specific spatial orientation. nih.gov This orientation is critical for the molecule's ability to bind to its biological targets. The basicity of the imidazoline ring can also be a factor, as it may become protonated under physiological conditions, potentially influencing interactions with target proteins. acs.org Concerns have been raised that the basicity of the imidazoline could lead to the formation of imidazolinium ions in acidic environments, which might destabilize neighboring cations and inhibit certain reactions. acs.org

The synthesis of this compound often involves the formation of the imidazoline ring as a key step, highlighting its importance in the construction of the final molecule. nih.govnih.gov The first enantioselective total synthesis of this compound was achieved through a key imidazoline cyclization between a keto-aldehyde fragment and an optically active diamine fragment. nih.gov

Role of Indole Moieties in Efficacy and Selectivity

The indole scaffold is a privileged structure in medicinal chemistry, found in a vast number of natural products and pharmaceuticals with a broad spectrum of biological activities. rsc.orgjpionline.orgnih.gov In this compound, the two indole moieties are fundamental to its bioactivity, contributing to its ability to interact with various biological targets. researchgate.net

The specific substitution pattern on the indole rings, particularly the presence and position of bromine atoms, significantly influences the efficacy and selectivity of this compound and its analogues. mdpi.com For example, bromodeoxytopsentin, a related bis-indole alkaloid, has shown potent and selective inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) pyruvate (B1213749) kinase (PK). ebi.ac.uk

The indole moieties are not merely passive structural components; they actively participate in binding interactions with target macromolecules. The π-electron-rich system of the indole ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. The relationship between the chemical structure of the indole skeleton and its biological activity has been clearly evidenced in recent research. mdpi.com

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery, providing powerful means to analyze and predict the SAR of bioactive compounds. nih.gov These approaches offer a way to rationalize experimental findings and guide the design of new molecules with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgiupac.org QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined potencies. nih.govmdpi.com

In the study of this compound and its analogues, QSAR can be employed to:

Predict the biological activity of untested compounds. nih.gov

Identify the key molecular descriptors that govern bioactivity.

Provide insights into the mechanism of action at a molecular level.

By developing robust QSAR models, researchers can prioritize the synthesis of the most promising analogues, thereby saving time and resources in the drug discovery process. nih.gov The goal is to create a statistically significant correlation between the chemical structure and biological activity. mdpi.com

Artificial intelligence (AI) and machine learning (ML) are revolutionizing many areas of science, including drug discovery and SAR analysis. researchgate.neticeye.com These advanced computational techniques can analyze large and complex datasets to identify patterns and relationships that may not be apparent through traditional methods. esa.intmdpi.comalayen.edu.iq

In the context of this compound SAR studies, AI and ML can be applied to:

Develop more accurate and predictive QSAR models. researchgate.net

Analyze complex SAR data to uncover non-linear relationships.

Virtually screen large compound libraries to identify potential new hits.

Optimize the structures of lead compounds for improved potency and selectivity.

The integration of AI and ML into the SAR workflow holds immense promise for accelerating the discovery and development of new drugs based on the this compound scaffold. researchgate.net These technologies can help to bridge the gap between complex biological data and the design of novel therapeutic agents. esa.int

Biosynthetic Pathways of Spongotine a

Proposed Origin from Common Bis-Indole Alkaloid Biosynthesis Pathways

Spongotine A is classified as a bis-indole alkaloid, a large family of natural products characterized by the presence of two indole (B1671886) moieties. acs.org The biosynthetic pathways for these compounds are divergent, but they are generally understood to originate from the amino acid L-tryptophan. nih.gov It is widely accepted that two molecules of L-tryptophan serve as the foundational precursors for the entire class of bis-indole natural products. nih.gov

The formation of bis-indole alkaloids involves the dimerization of these tryptophan-derived units through various reaction types, including Mannich reactions, Michael reactions, and oxidative coupling. wikipedia.org In the case of this compound, the unique imidazoline-ketone linker suggests a pathway involving the coupling of two distinctly modified tryptophan units. The general principle is that monomeric indole bases, derived from tryptophan, undergo a coupling reaction to form the final dimeric structure. wikipedia.orgphcogrev.com The biosynthesis of virtually all characterized bis-indole alkaloids has confirmed that L-tryptophan is the initial building block, providing the indole scaffold for subsequent derivatization and dimerization. nih.gov

Postulated Enzymatic Transformations and Intermediates

While the specific enzymes responsible for this compound synthesis in marine sponges are unknown, the key chemical transformations can be inferred from biomimetic synthetic routes. The first asymmetric total synthesis of this compound provides a chemically feasible model for the natural biosynthetic process. acs.org This synthesis suggests a key step is the construction of the central imidazoline (B1206853)/ketone structure from two different indole-containing precursors. acs.org

The proposed sequence involves:

Condensation: The pathway likely involves the condensation of a chiral indole diamine with an indole keto-aldehyde. acs.org This reaction would form an aminal intermediate. This approach is supported by synthetic studies where an indole diamine (specifically, (S)-1-(6-bromo-1H-indol-3-yl)ethane-1,2-diamine) and an indole keto-aldehyde were used as key fragments. acs.orgrsc.org

Oxidative Cyclization: The aminal intermediate is then proposed to undergo an enzymatic oxidation to form the stable imidazoline ring. acs.org In laboratory syntheses, this transformation was successfully achieved using oxidizing agents like N-chlorosuccinimide (NCS). rsc.orghilarispublisher.com In a biological system, this step would likely be catalyzed by an oxidoreductase enzyme.

The key postulated intermediates in this pathway are:

An indole keto-aldehyde (e.g., 2-(1H-indol-3-yl)-2-oxoacetaldehyde).

A chiral indole diamine (e.g., (S)-1-(indol-3-yl)ethane-1,2-diamine). acs.orgrsc.org

The successful enantioselective synthesis of (S)-Spongotine A, which matched the optical rotation of the natural product, strongly supports that these types of intermediates and transformations are relevant to the actual biosynthetic pathway. rsc.org

Precursor Analysis in Natural Production (e.g., tryptophan derivatives)

The fundamental building block for all indole alkaloids, including the bis-indole family, is the essential amino acid L-tryptophan. wikipedia.org Tryptophan provides the core indole structure that is subsequently modified and assembled into more complex molecules. nih.govmdpi.com It is the biochemical precursor for a vast array of metabolites, including serotonin, melatonin, and various alkaloids. thno.orgnih.gov

For this compound, it is postulated that two separate molecules of L-tryptophan undergo different modifications to become the necessary precursors for the final condensation step.

One tryptophan molecule is likely converted into a chiral 1-(indol-3-yl)ethane-1,2-diamine derivative.

The second tryptophan molecule is likely oxidized to form an indole-3-glyoxylamide (B122210) or a related keto-aldehyde derivative.

The indole ring itself can be substituted (for example, with bromine in related compounds), and this halogenation is also an enzymatic process that acts upon a tryptophan-derived substrate. researchgate.net The use of various tryptophan derivatives as building blocks is a common strategy in nature to generate molecular diversity. nih.govuniurb.it

Future Research Directions in Spongotine a Chemical Biology

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The total synthesis of spongotine A has been achieved, with the first asymmetric total synthesis confirming the (S)-configuration of the natural product. researchgate.netnih.gov A key step in this synthesis involves the oxidative synthesis of the imidazoline (B1206853)/ketone unit from a keto aldehyde and a diamine. researchgate.netnih.gov Other established methods for the synthesis of the core 1-(1H-indol-3-yl)ethane-1,2-diamine structure include the Mitsunobu reaction and the conjugate addition of O-acylhydroxylamines to 3-(2-nitrovinyl)indoles. researchgate.net

Despite these successes, the development of more efficient and scalable synthetic methodologies remains a priority. Future research will likely focus on:

Catalytic Asymmetric Synthesis: While the first asymmetric synthesis was a landmark, developing new catalytic methods to establish the stereocenter with high enantioselectivity will be crucial for producing larger quantities of the natural product and its analogs for extensive biological evaluation.

Flow Chemistry: The application of flow chemistry could offer advantages in terms of reaction control, safety, and scalability for key synthetic steps.

Discovery and Characterization of Additional Biological Activities in Diverse Assays

This compound has demonstrated a range of biological activities, including moderate cytotoxicity against human leukemia K-562 cells and antibacterial effects against both susceptible and methicillin-resistant Staphylococcus aureus (MRSA). hilarispublisher.commdpi.com It is also known to be a bactericidal agent against several clinically relevant Gram-positive pathogens and the Gram-negative pathogen Vibrio parahaemolyticus. lenus.ienih.gov Furthermore, related compounds from the spongotine and topsentin (B55745) classes have shown cytotoxic, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. rsc.org

Future investigations should aim to broaden the scope of biological screening to uncover new therapeutic applications. This includes:

Expanded Anticancer Screening: Testing this compound against a wider panel of cancer cell lines, including solid tumors, could reveal new and more potent anticancer activities.

Antiviral Assays: Given that related bis-indole alkaloids have shown anti-HIV activity, evaluating this compound against a diverse range of viruses is a logical next step. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Assays: Exploring the potential of this compound to modulate inflammatory pathways and immune responses could open up new avenues for treating inflammatory and autoimmune diseases.

Enzyme Inhibition Assays: A previous study suggested that the antibacterial activity of some bis-indole alkaloids is due to the inhibition of MRSA pyruvate (B1213749) kinase (PK). lenus.ie Screening this compound against a panel of kinases and other enzymes could identify specific molecular targets.

Advanced Mechanistic Elucidation at the Molecular and Cellular Level

Understanding how this compound exerts its biological effects at the molecular and cellular level is critical for its development as a therapeutic agent or research tool. For its antibacterial activity, it has been shown to act by rapidly disrupting and permeabilizing the bacterial cell membrane. lenus.ienih.gov

Future research should employ advanced techniques to further elucidate its mechanisms of action:

Target Identification: Utilizing techniques such as affinity chromatography, photo-affinity labeling, and proteomics can help to identify the direct molecular targets of this compound within cells.

Structural Biology: Determining the co-crystal structure of this compound bound to its molecular target(s) would provide invaluable insights into its binding mode and facilitate the rational design of more potent and selective analogs.

Cellular Imaging: Advanced microscopy techniques can be used to visualize the subcellular localization of this compound and its effects on cellular processes in real-time.

-Omics Approaches: Transcriptomics, proteomics, and metabolomics studies can provide a global view of the cellular pathways modulated by this compound, offering a comprehensive understanding of its mechanism of action.

Development of Chemically Modified Analogues for Targeted Research Applications

The synthesis of analogs of this compound has already been reported. researchgate.net The development of chemically modified analogues is a promising strategy to improve the potency, selectivity, and pharmacokinetic properties of the parent compound.

Future efforts in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold, such as the indole (B1671886) rings and the imidazoline core, and evaluating the biological activity of the resulting analogs will establish clear SAR. This knowledge is crucial for designing more effective compounds.

Drug-Linker Conjugates: Attaching this compound to targeting moieties, such as antibodies or small molecules that bind to specific cell surface receptors, could enable its targeted delivery to cancer cells or other diseased tissues, thereby enhancing efficacy and reducing off-target effects.

Probe Development: Synthesizing fluorescently labeled or biotinylated analogs of this compound will create valuable chemical probes for studying its molecular targets and mechanisms of action through techniques like fluorescence microscopy and pull-down assays.

Improving Physicochemical Properties: Chemical modifications can be introduced to enhance the solubility, stability, and metabolic profile of this compound, which are critical for its potential development as a drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.